

# Physical and chemical properties of N-Boc-(1R,2S)-cyclopentanediamine

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## Compound of Interest

Compound Name:	tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate
Cat. No.:	B112940

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## Technical Guide: N-Boc-(1R,2S)-cyclopentanediamine

Audience: Researchers, scientists, and drug development professionals.

## Abstract

N-Boc-(1R,2S)-cyclopentanediamine, a chiral diamine building block, is a valuable intermediate in synthetic organic chemistry and medicinal chemistry. Its constrained cyclopentane backbone and orthogonal protecting group strategy make it a key component in the synthesis of complex molecules, including ligands for asymmetric catalysis and scaffolds for drug discovery, such as protein degrader building blocks<sup>[1]</sup>. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and logical workflows for its application.

## Chemical and Physical Properties

N-Boc-(1R,2S)-cyclopentanediamine, also known as tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate, is a mono-protected derivative of cis-1,2-cyclopentanediamine. The tert-butyloxycarbonyl (Boc) group protects one of the amine functionalities, allowing for selective reaction at the remaining free primary amine.

## General Properties

Property	Value	Source(s)
IUPAC Name	tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate	[2]
Synonyms	(1R,2S)-2-Amino-1-(N-Boc-amino)cyclopentane, (1R,2S)-cis-N-Boc-1,2-cyclopentanediamine	[3]
Appearance	Solid	[4]
Purity	≥95%	[1]

## Structural and Molecular Data

Identifier	Value	Source(s)
CAS Number	721395-15-9	[1][3][5]
Molecular Formula	C <sub>10</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	[1][3][5]
Molecular Weight	200.28 g/mol	[2][3][5]
Canonical SMILES	CC(C) (C)OC(=O)N[C@H]1CCC[C@H]1N	[6]
InChI Key	PAXDIBGWURAVIH- JGVFFNPUSA-N	[6]

## Physical Properties

Quantitative physical data such as melting point, boiling point, and specific solubility for the (1R,2S) isomer are not readily available in published literature. This data is often lot-specific and can be found on the Certificate of Analysis from a supplier.

Property	Value	Source(s)
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
Storage Temperature	-20°C	[5]

## Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis, purification, and analysis of N-Boc-(1R,2S)-cyclopentanediamine. These are based on established methods for the synthesis of cis-diamine derivatives and selective mono-Boc protection of diamines.

### Synthesis of N-Boc-(1R,2S)-cyclopentanediamine

The synthesis is a two-stage process: first, the creation of the chiral cis-cyclopentane-1,2-diamine backbone, followed by the selective mono-protection of one amine group.

#### Stage 1: Synthesis of (1R,2S)-cyclopentane-1,2-diamine (Precursor)

The precursor can be synthesized via methods such as diastereoselective organophotoredox-catalyzed cycloadditions, which yield cis-diamine derivatives[7]. A detailed protocol for such advanced methods is beyond the scope of this guide; however, the resulting diamine serves as the starting material for the subsequent protection step.

#### Stage 2: Selective Mono-N-Boc Protection

This protocol is adapted from a general method for the selective mono-protection of diamines using *in situ* generation of HCl from chlorotrimethylsilane ( $\text{Me}_3\text{SiCl}$ ) to protonate one amine, leaving the other free to react[8].

#### Materials:

- (1R,2S)-cyclopentane-1,2-diamine

- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me<sub>3</sub>SiCl)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH) solution (e.g., 4N)
- Dichloromethane (DCM)
- Deionized Water
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

- Dissolve (1R,2S)-cyclopentane-1,2-diamine (1.0 eq) in anhydrous methanol in a round-bottom flask.
- Cool the solution to 0°C in an ice bath with stirring.
- Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the solution. The Me<sub>3</sub>SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one of the more basic amine groups.
- Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
- Add deionized water (approx. 1 mL per mmol of diamine), followed by the dropwise addition of a solution of Boc<sub>2</sub>O (1.0 eq) in methanol.
- Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with water and wash with a nonpolar solvent like ethyl ether to remove any diprotected by-product.

- Adjust the pH of the aqueous layer to >12 with a NaOH solution.
- Extract the product into dichloromethane (3x volumes).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude N-Boc-(1R,2S)-cyclopentanediamine.

## Purification Protocol: Flash Column Chromatography

### Materials:

- Crude N-Boc-(1R,2S)-cyclopentanediamine
- Silica gel (230-400 mesh)
- Solvent system: A gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) is a common starting point.
- Glass column, flasks, compressed air/pump

### Procedure:

- Prepare a silica gel slurry in the initial, low-polarity eluent and pack the column.
- Dissolve the crude product in a minimal amount of the mobile phase.
- Load the dissolved sample onto the top of the silica gel bed.
- Begin elution with the low-polarity solvent mixture, gradually increasing the polarity by increasing the percentage of methanol.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid product.

## Analytical Characterization

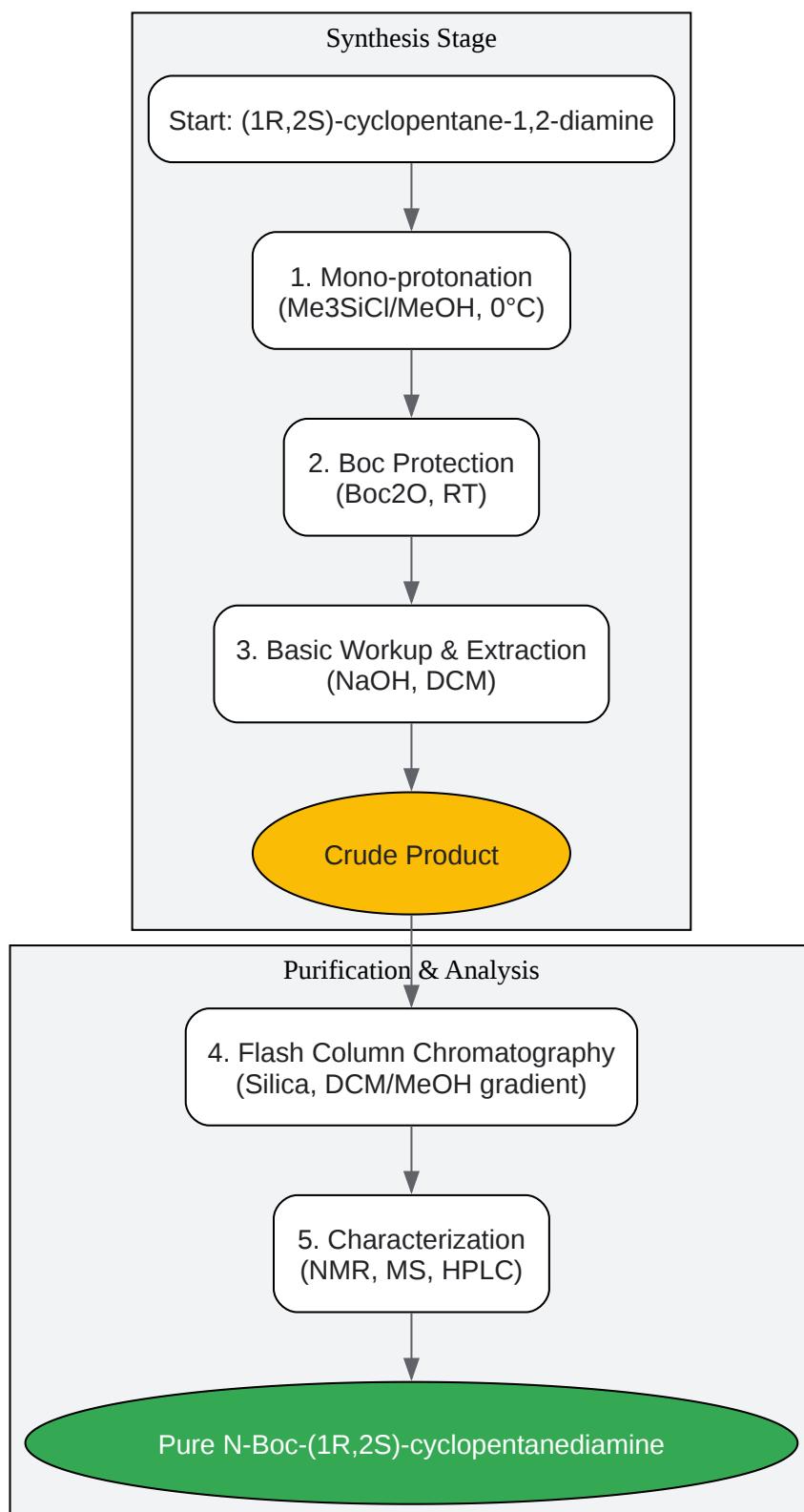
The identity and purity of the final product should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the Boc group (a singlet at ~1.4 ppm in  $^1\text{H}$  NMR for the 9 protons) and the cyclopentane ring protons.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected  $[\text{M}+\text{H}]^+$  ion would be approximately m/z 201.16.
- High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric and diastereomeric purity of the compound.

## Mandatory Visualizations

### Synthetic and Purification Workflow

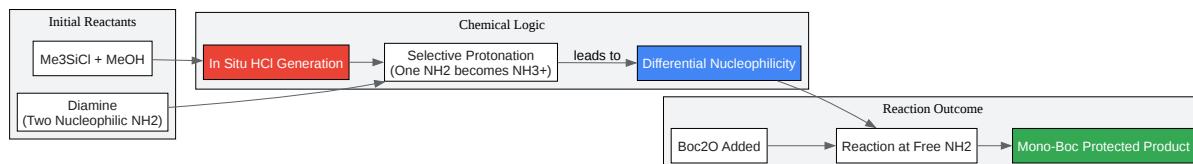
The following diagram illustrates the key steps from the diamine precursor to the final, purified product.

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Caption: Workflow for the synthesis and purification of N-Boc-(1R,2S)-cyclopentanediamine.

## Logical Relationship in Selective Protection

This diagram explains the chemical logic behind the selective mono-protection protocol.



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